1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family This compound is characterized by a pyrazole ring substituted with a 3-chlorophenyl group and a 2-methylpropyl group, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 3-chlorophenyl group, often using a halogenation reaction.
Attachment of the 2-methylpropyl group: This can be done through alkylation reactions, where the pyrazole ring is treated with an appropriate alkyl halide in the presence of a base.
Formation of the carboxylic acid group: This step involves the oxidation of a suitable precursor, such as an aldehyde or alcohol, to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such synthetic processes .
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or amines under basic conditions.
Major Products:
Oxidation: Formation of esters or amides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the 2-methylpropyl group, which may affect its chemical and biological properties.
1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of a 2-methylpropyl group, leading to differences in steric and electronic effects.
1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole: Lacks the carboxylic acid group, which may influence its reactivity and solubility.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(2-methylpropyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(2)6-12-8-13(14(18)19)16-17(12)11-5-3-4-10(15)7-11/h3-5,7-9H,6H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRVEVJCBRXQME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162074 | |
Record name | 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175706-66-7 | |
Record name | 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1175706-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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